molecular formula C11H15NO B11910470 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline

2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B11910470
M. Wt: 177.24 g/mol
InChI Key: HUFUARHVYPDMOV-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) can yield the desired tetrahydroquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

  • 2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate
  • 1,2,3,4-Tetrahydroisoquinoline

Comparison: Compared to similar compounds, 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline has unique structural features that contribute to its distinct chemical and biological properties. For example, the presence of the methoxy group at the 2-position and the methyl group at the 4-position can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methoxy-4-methyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C11H15NO/c1-8-7-11(13-2)12-10-6-4-3-5-9(8)10/h7H,3-6H2,1-2H3

InChI Key

HUFUARHVYPDMOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1CCCC2)OC

Origin of Product

United States

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